Ata-fpr-CK
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Overview
Description
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone is a synthetic compound known for its role as a protease inhibitor. This compound is particularly significant in biochemical research due to its ability to inhibit specific proteases, making it useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone typically involves the chlorination of ketones. One common method includes the use of trichloromethanesulfonyl chloride for efficient α-chlorination of aldehydes under mild conditions . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, which provides good yields and high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of N-alkenoxypyridinium salts as substrates and quaternary ammonium salts as halogen sources. These methods offer mild reaction conditions, excellent functional group tolerance, and a wide substrate scope .
Chemical Reactions Analysis
Types of Reactions
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone undergoes various chemical reactions, including nucleophilic addition, substitution, and oxidation reactions.
Common Reagents and Conditions
Nucleophilic Addition: This reaction involves the addition of a nucleophile to the carbonyl group of the ketone, forming an alkoxide ion intermediate, which is then protonated to give an alcohol.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Major Products
The major products formed from these reactions include alcohols, substituted derivatives, and oxidized compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl group reacts with the active site cysteine or histidine residues, forming a covalent bond and leading to the loss of protease activity . This mechanism is particularly effective in inhibiting serine and cysteine proteases .
Comparison with Similar Compounds
Similar Compounds
N(alpha)-Tosyl-L-lysine chloromethyl ketone: Another protease inhibitor with similar inhibitory properties.
L-Leucine chloromethyl ketone: Used as a lysosomal cysteine protease inhibitor.
Uniqueness
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone is unique due to its specific structure, which allows it to inhibit a broader range of proteases compared to other similar compounds. Its ability to form covalent bonds with both cysteine and histidine residues makes it a versatile inhibitor in biochemical research .
Properties
CAS No. |
115290-74-9 |
---|---|
Molecular Formula |
C25H35ClN6O5S |
Molecular Weight |
567.1 g/mol |
IUPAC Name |
S-[2-[[(2R)-1-[[(2S)-1-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C25H35ClN6O5S/c1-16(33)38-15-22(35)30-18(13-17-7-3-2-4-8-17)23(36)31-24(37)20-10-6-12-32(20)19(21(34)14-26)9-5-11-29-25(27)28/h2-4,7-8,18-20H,5-6,9-15H2,1H3,(H,30,35)(H4,27,28,29)(H,31,36,37)/t18-,19+,20+/m1/s1 |
InChI Key |
ZAYSEFJZQOECOL-AABGKKOBSA-N |
Isomeric SMILES |
CC(=O)SCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@@H](CCCN=C(N)N)C(=O)CCl |
SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
Canonical SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
115290-74-9 | |
Synonyms |
ATA-FPR-CK N(alpha)-((acethylthio)acetyl)-Phe-Pro-Arg-Ch2Cl N(alpha)-((acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone |
Origin of Product |
United States |
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